molecular formula C12H15N3O3S B5519410 3-amino-5-methyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide

3-amino-5-methyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide

Cat. No. B5519410
M. Wt: 281.33 g/mol
InChI Key: RAPCGZCCKFVUBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-amino-5-methyl-N-(4-methylbenzyl)-4-isoxazolesulfonamide often involves reactions of sulfamethoxazole with different aldehydes, leading to various Schiff base compounds. For example, a study by Yıldız et al. (2010) described the synthesis of a Schiff base from the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, characterized by techniques like MS, IR, and NMR (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been examined using various techniques, including crystallography, NMR, and DFT calculations. For example, Ceylan et al. (2015) used FT-IR, NMR, and X-ray single crystal techniques to characterize the structure of a sulfonamide compound (Ceylan, Durgun, Turkmen, Yalcin, Kilic, & Özdemir, 2015).

Chemical Reactions and Properties

Studies have explored the reactivity of similar compounds, highlighting their potential for forming various derivatives. For example, Al-Hourani et al. (2016) discussed the synthesis and crystal structure of a related compound and its molecular docking studies as a cyclooxygenase-2 inhibitor (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and molecular geometry, have been determined through crystallography and computational methods. Rublova et al. (2017) analyzed the crystal and molecular-electronic structure of two sterically hindered isomeric forms of a related compound (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Chemical Properties Analysis

Chemical properties like tautomerism, photochemical behavior, and reactivity have been a subject of study. Li et al. (2014) distinguished tautomerism in the crystal structure of a similar compound using DFT calculations and solid-state NMR (Li, Bond, Johansson, & van de Streek, 2014).

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine derivative for photodynamic therapy, highlighting its good fluorescence properties, high singlet oxygen quantum yield, and potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiglaucoma and Carbonic Anhydrase Inhibition

Casini et al. (2003) developed topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide, showing low nanomolar affinity for carbonic anhydrase isozymes and improved efficacy and duration of action compared to standard drugs (Casini, Scozzafava, Mincione, Menabuoni, Starnotti, & Supuran, 2003).

Anticancer and Enzyme Inhibitory Properties

Gul et al. (2016) synthesized benzenesulfonamides with potential as carbonic anhydrase inhibitors, showing interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, crucial for further anti-tumor activity studies (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Synthesis and Structural Analysis

Song et al. (2005) detailed the synthesis of α-amino fluorobenzyl-phosphonates containing the isoxazole moiety, exhibiting moderate anticancer activity in vitro, highlighting the compound's structure and potential applications (Song, Yang, Hong, Zhang, Jin, & Hu, 2005).

properties

IUPAC Name

3-amino-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-8-3-5-10(6-4-8)7-14-19(16,17)11-9(2)18-15-12(11)13/h3-6,14H,7H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPCGZCCKFVUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(ON=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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